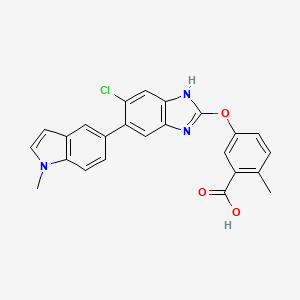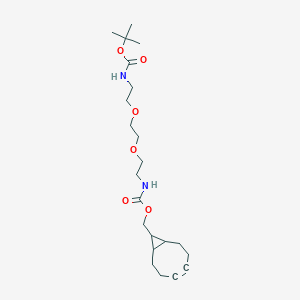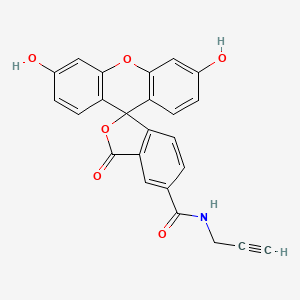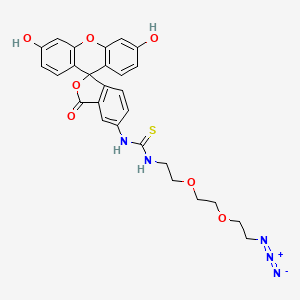
Fluorescein-PEG2-Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorescein-PEG2-Azide is a green-emitting fluorescent dye derivative with an excitation/emission maximum of 494/517 nm. It contains an azide group, which enables Click Chemistry, a powerful tool for bioconjugation and molecular labeling. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media and reduces steric hindrance during binding .
準備方法
Synthetic Routes and Reaction Conditions
Fluorescein-PEG2-Azide is synthesized through a series of chemical reactions involving the attachment of a PEG spacer to fluorescein, followed by the introduction of an azide group. The typical synthetic route involves:
PEGylation: The attachment of PEG to fluorescein to form Fluorescein-PEG.
The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or dichloromethane (DCM) to ensure solubility and proper reaction kinetics .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .
化学反応の分析
Types of Reactions
Fluorescein-PEG2-Azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form triazoles.
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts, alkynes, and solvents like DMSO or DMF.
Substitution Reactions: Azide salts (e.g., sodium azide), polar aprotic solvents like acetonitrile.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products Formed
Click Chemistry: Triazole derivatives.
Substitution Reactions: Alkyl azides.
Reduction: Primary amines.
科学的研究の応用
Fluorescein-PEG2-Azide has a wide range of applications in scientific research, including:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescent labeling of biomolecules for imaging and tracking in live cells.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and fluorescent probes for environmental monitoring
作用機序
The mechanism of action of Fluorescein-PEG2-Azide involves its fluorescent properties and the reactivity of the azide group. The fluorescein moiety absorbs light at a specific wavelength (494 nm) and emits light at a different wavelength (517 nm), making it useful for imaging applications. The azide group enables Click Chemistry, allowing the compound to form stable triazole linkages with alkynes, facilitating bioconjugation and molecular labeling .
類似化合物との比較
Similar Compounds
Alexa Fluor 488 Azide: Another green-emitting fluorescent dye with similar excitation/emission properties.
Oregon Green 488 Azide: A fluorescent dye used for similar applications in molecular labeling and imaging.
Tetramethylrhodamine (TAMRA) Azide: A red-emitting fluorescent dye used in bioconjugation
Uniqueness
Fluorescein-PEG2-Azide is unique due to its combination of a fluorescein moiety and a PEG spacer, which enhances its solubility and reduces steric hindrance. This makes it particularly suitable for applications requiring high solubility and minimal interference with biological processes .
特性
IUPAC Name |
1-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O7S/c28-32-30-8-10-37-12-11-36-9-7-29-26(40)31-16-1-4-20-19(13-16)25(35)39-27(20)21-5-2-17(33)14-23(21)38-24-15-18(34)3-6-22(24)27/h1-6,13-15,33-34H,7-12H2,(H2,29,31,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPFCAHUXVVHPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
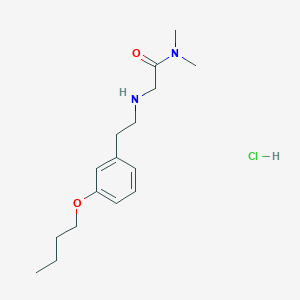
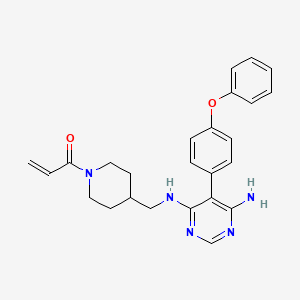
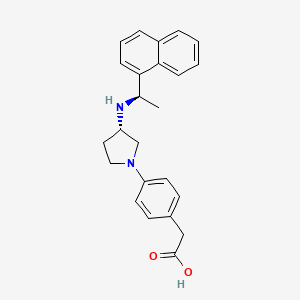


![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)
